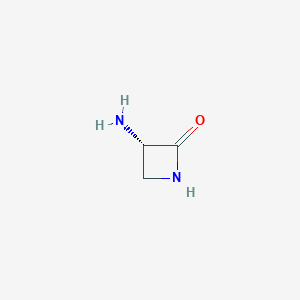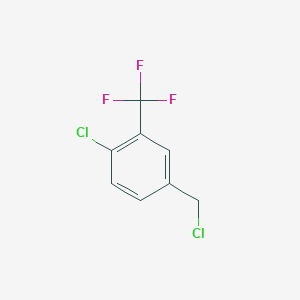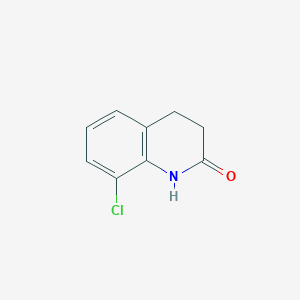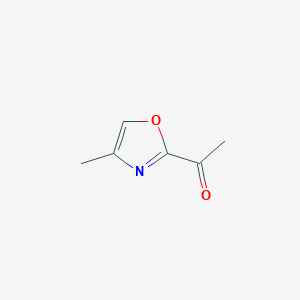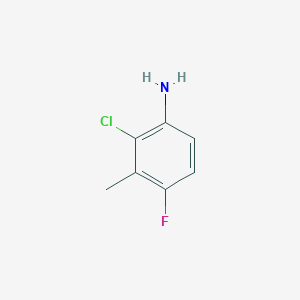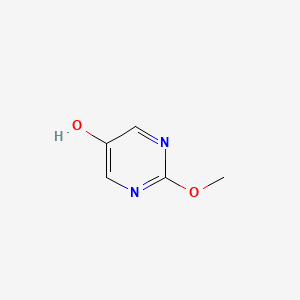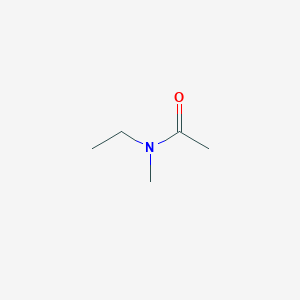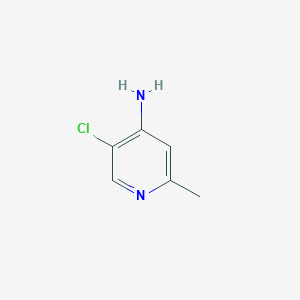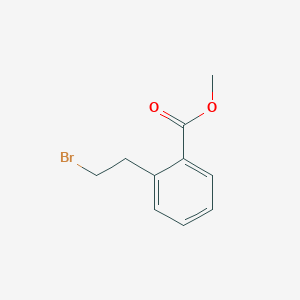
Methyl 2-(2-bromoethyl)benzoate
Overview
Description
Methyl 2-(2-bromoethyl)benzoate is a chemical compound with the molecular formula C9H9BrO2 . It has an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da . It is also known by other names such as 2-(Bromométhyl)benzoate de méthyle in French and Methyl-2-(brommethyl)benzoat in German .
Synthesis Analysis
The synthesis of Methyl 2-(2-bromoethyl)benzoate involves a series of reactions starting with 2-formyl benzoic acid methylester as a raw material . This compound reacts with methyl triphenylphosphine hydroiodide in the presence of a strong base to obtain 2-methyl vinylbenzoate . The 2-methyl vinylbenzoate then reacts with a borane dimethyl sulfide complex to produce 2-(2-hydroxyethyl)benzoic acid methyl ester under conditions of sodium hydroxide and hydrogen peroxide . Finally, the 2-(2-hydroxyethyl)benzoic acid methyl ester is converted into the 2-(2-bromoethyl)benzoic acid methyl ester under conditions of triphenylphosphine and carbon tetrabromide .Molecular Structure Analysis
The molecular structure of Methyl 2-(2-bromoethyl)benzoate consists of a benzoate group attached to a bromomethyl group . The molecular formula is C9H9BrO2 .Physical And Chemical Properties Analysis
Methyl 2-(2-bromoethyl)benzoate is a liquid at room temperature . It has a molecular weight of 243.1 .Scientific Research Applications
Polymerization and Material Synthesis
Methyl 2-(2-bromoethyl)benzoate has been explored in polymerization processes. For example, thermal polymerizations of alkali 4-(2-bromoethyl)benzoates have been investigated, leading to the production of compounds like poly(methyl 4-vinylbenzoate) and poly(oxycarbonyl-1,4-phenylene-ethylene). These polymerizations depend on the counter cations of the bromoethyl benzoates, showcasing their utility in material science and polymer chemistry (Akutsu et al., 1999).
Crystal Engineering
Methyl 2-(carbazol-9-yl)benzoate, a related compound, demonstrates interesting behaviors under high pressure, such as transitioning to a Z′ = 2 structure. This highlights the potential application of such compounds in crystal engineering and material sciences (Johnstone et al., 2010).
Insect Control and Fumigation
Methyl benzoate, a derivative, has been identified as a natural insecticide and evaluated as a potential fumigant for controlling pests like western flower thrips and lettuce aphids. Its effectiveness against these pests and its potential as an alternative to more harmful fumigants have been studied, indicating its applicability in agricultural pest management (Yang et al., 2020).
Synthetic Applications
Synthesis of various derivatives of methyl benzoate has been explored for potential applications in creating bioactive molecules. For instance, methyl-2-formyl benzoate is known for its various pharmacological activities and serves as a versatile substrate in organic synthesis (Farooq & Ngaini, 2019).
Spectroscopy and Chemical Analysis
Methyl benzoate has been studied as a model compound in the development of new infrared pulse schemes. Its vibrational modes are significant for understanding molecular vibrational coupling, pertinent to biomolecules and chemical analysis (Maiti, 2014).
Safety And Hazards
Methyl 2-(2-bromoethyl)benzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn . It should be stored in a well-ventilated place and kept in a tightly closed container .
properties
IUPAC Name |
methyl 2-(2-bromoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGOVUCLDAPMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500405 | |
| Record name | Methyl 2-(2-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromoethyl)benzoate | |
CAS RN |
25109-86-8 | |
| Record name | Methyl 2-(2-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

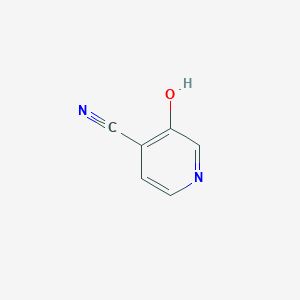
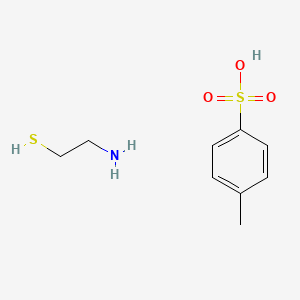
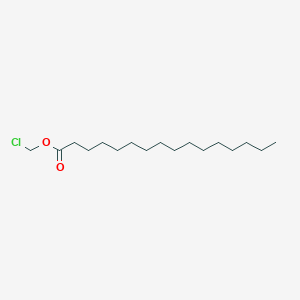
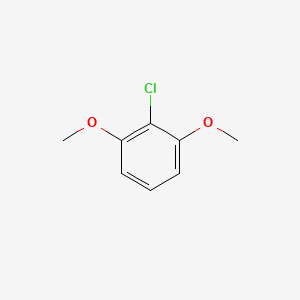
![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)
